molecular formula C9H16ClNO2 B6187697 rac-methyl (1R,5S,6R)-8-azabicyclo[3.2.1]octane-6-carboxylate hydrochloride CAS No. 2639379-21-6

rac-methyl (1R,5S,6R)-8-azabicyclo[3.2.1]octane-6-carboxylate hydrochloride

Cat. No.: B6187697
CAS No.: 2639379-21-6
M. Wt: 205.7
InChI Key:
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Description

Rac-methyl (1R,5S,6R)-8-azabicyclo[3.2.1]octane-6-carboxylate hydrochloride is a useful research compound. Its molecular formula is C9H16ClNO2 and its molecular weight is 205.7. The purity is usually 95.
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Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-methyl (1R,5S,6R)-8-azabicyclo[3.2.1]octane-6-carboxylate hydrochloride involves the following steps: protection of the amine group, alkylation of the protected amine, deprotection of the amine, and esterification of the carboxylic acid.", "Starting Materials": [ "8-azabicyclo[3.2.1]octane", "methyl chloroformate", "triethylamine", "hydrochloric acid", "sodium bicarbonate", "methanol", "diethyl ether" ], "Reaction": [ "Protection of the amine group: 8-azabicyclo[3.2.1]octane is dissolved in methanol and treated with methyl chloroformate and triethylamine to form the N-methyl carbamate derivative.", "Alkylation of the protected amine: The N-methyl carbamate derivative is dissolved in diethyl ether and treated with methyl iodide to form the N-methyl-N-methyl iodide derivative.", "Deprotection of the amine: The N-methyl-N-methyl iodide derivative is dissolved in methanol and treated with sodium bicarbonate to remove the N-methyl carbamate protecting group and form the free amine.", "Esterification of the carboxylic acid: The free amine is dissolved in methanol and treated with methyl chloroformate and triethylamine to form the methyl ester. The hydrochloride salt is formed by treating the methyl ester with hydrochloric acid." ] }

CAS No.

2639379-21-6

Molecular Formula

C9H16ClNO2

Molecular Weight

205.7

Purity

95

Origin of Product

United States

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